Ethyl 2-(2-chlorobenzyl)acrylate (INF39) is a synthetic acrylate derivative identified as a potent and selective inhibitor of the NLRP3 inflammasome. [] This inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. [] Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases, making INF39 a valuable tool for investigating these conditions and potentially developing novel therapeutic strategies.
The synthesis of INF39 involves several key steps starting from commercially available acrylate derivatives. The process typically includes nucleophilic reactions that lead to the formation of the desired compound. Specific methods may vary, but they generally focus on optimizing the yield and purity of INF39 through careful control of reaction conditions .
The chemical structure of INF39 allows it to interact selectively with components of the NLRP3 inflammasome, thereby inhibiting its activation. The synthesis has been documented in various studies, emphasizing its role in targeting inflammatory pathways effectively .
The molecular formula of INF39 is C₁₃H₁₅ClN₂O₂, with a molecular weight of approximately 270.73 g/mol. Its structure features an acrylate moiety that facilitates its interaction with the NLRP3 inflammasome. The specific three-dimensional conformation of INF39 is critical for its inhibitory action, allowing it to bind effectively to target proteins within the inflammasome complex .
INF39 functions by inhibiting the oligomerization and activation of NLRP3, which is crucial for the assembly of the inflammasome complex. It disrupts interactions between key proteins such as NEK7 and NLRP3, preventing downstream signaling events that lead to inflammation . Notably, INF39 does not interfere with upstream events like potassium efflux or reactive oxygen species generation, which are typically involved in NLRP3 activation .
The mechanism by which INF39 exerts its effects involves direct inhibition of NLRP3 inflammasome assembly. By blocking the interaction between NEK7 and NLRP3, as well as inhibiting the formation of ASC speckles (a marker for inflammasome activation), INF39 effectively reduces the production and release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) . This targeted action makes it a promising candidate for treating diseases driven by NLRP3 activation.
INF39 exhibits several notable physical and chemical properties:
INF39 has significant potential in various scientific applications, particularly in the field of immunology. Its primary use is as a research tool for studying the role of the NLRP3 inflammasome in inflammatory diseases such as colitis and other autoimmune disorders. Additionally, due to its specific inhibitory action on NLRP3, INF39 serves as a lead compound for developing new therapeutics aimed at treating conditions associated with chronic inflammation .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0